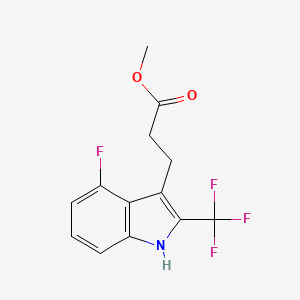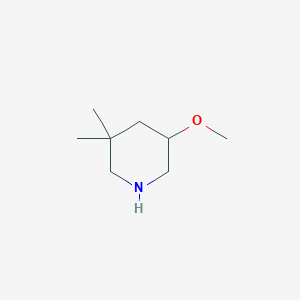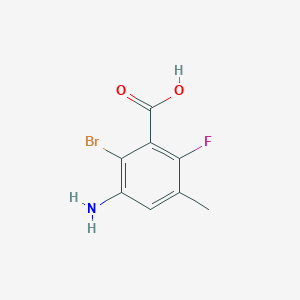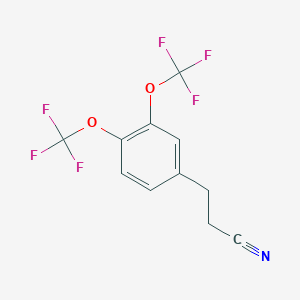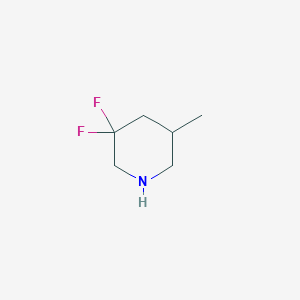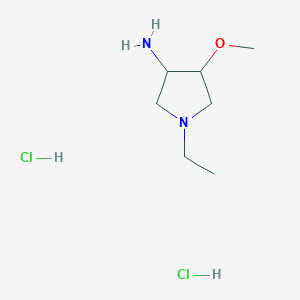
(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using ®-1-phenylethylamine.
Esterification: The ethyl ester is formed through an esterification reaction.
Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow synthesis: This method allows for better control over reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of chiral molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-Ethyl 3-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: This compound has a different stereochemistry, which may result in different biological activity.
(1R,3R)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: Another stereoisomer with potentially different chemical and biological properties.
Uniqueness
The unique stereochemistry of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride distinguishes it from its isomers and other similar compounds. This stereochemistry can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
ethyl 3-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-9-10-15(11-14)17-12(2)13-7-5-4-6-8-13;/h4-8,12,14-15,17H,3,9-11H2,1-2H3;1H |
Clave InChI |
YOJNYTKDNMOHJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(C1)NC(C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


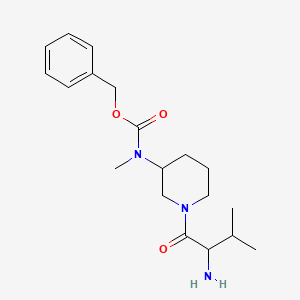

![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
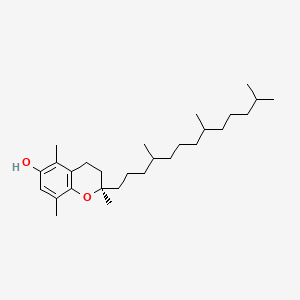
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
